

Application Notes and Protocols for FT-1518 In Vitro Cell Culture Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FT-1518 is a next-generation, selective, and potent dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2] As a critical regulator of cell growth, proliferation, metabolism, and survival, the mTOR signaling pathway is a clinically validated target in oncology.[1] **FT-1518** has demonstrated significant growth inhibitory activity against a broad range of hematologic and solid tumor cell lines, with potencies in the low nanomolar range.[1][2]

These application notes provide an overview of the in vitro cell-based assays used to characterize the activity of **FT-1518**, including protocols for assessing its impact on cell proliferation and mTOR signaling pathways.

Mechanism of Action

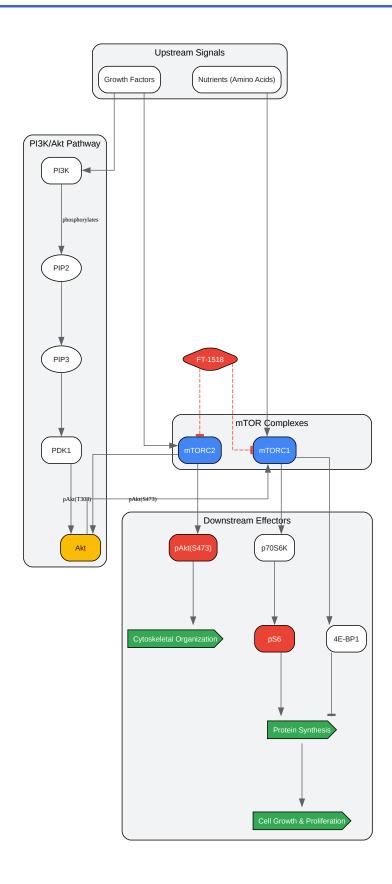
FT-1518 exerts its anti-tumor activity by inhibiting both mTORC1 and mTORC2. This dual inhibition leads to a more comprehensive blockade of the mTOR signaling pathway compared to rapamycin and its analogs (rapalogs), which only target mTORC1.[1] The inhibition of mTORC1 and mTORC2 by FT-1518 results in the potent downregulation of key downstream biomarkers, including the phosphorylation of Akt at serine 473 (pAkt S473) and ribosomal protein S6 (pS6).[1][2] Notably, FT-1518 does not inhibit the PI3K biomarker pAkt at threonine 308 (T308), highlighting its selectivity for mTOR over PI3K.[1][2]



Signaling Pathway

The following diagram illustrates the central role of mTORC1 and mTORC2 in cell signaling and the points of inhibition by **FT-1518**.





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Caption: The mTOR Signaling Pathway and Inhibition by FT-1518.



Data Presentation

FT-1518 has demonstrated potent growth inhibitory activity across a diverse panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are reported to be in the low nanomolar range. While specific IC50 values from a comprehensive panel are not publicly available, the table below summarizes the expected potency.

Cell Line	Cancer Type	FT-1518 IC50 (nM)
Various	Hematologic Malignancies	Low Nanomolar Range
Various	Solid Tumors	Low Nanomolar Range

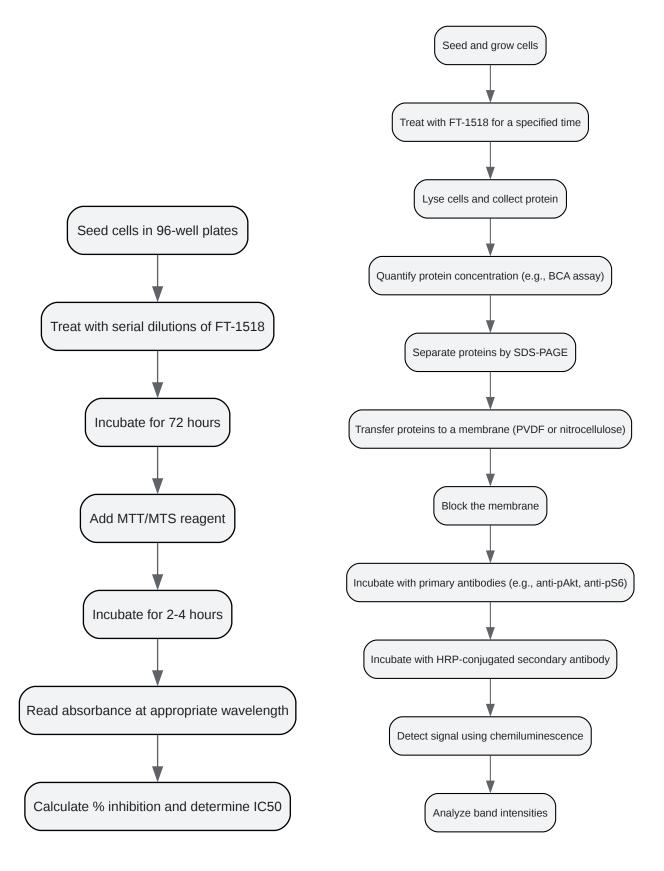
Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the activity of **FT-1518**.

Cell Proliferation (Growth Inhibition) Assay

This protocol describes a method to determine the IC50 value of **FT-1518** in a cancer cell line of interest using a colorimetric assay such as the MTT or MTS assay.





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References

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